molecular formula C10H11NO3 B14313531 2-Methyl-3-(4-methylphenyl)-2-nitrooxirane CAS No. 109296-43-7

2-Methyl-3-(4-methylphenyl)-2-nitrooxirane

Cat. No.: B14313531
CAS No.: 109296-43-7
M. Wt: 193.20 g/mol
InChI Key: LJJJZMUDELIITR-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylphenyl)-2-nitrooxirane is an organic compound that belongs to the class of nitrooxiranes. This compound is characterized by the presence of a nitro group (-NO2) and an oxirane ring (a three-membered cyclic ether) attached to a methylphenyl group. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylphenyl)-2-nitrooxirane typically involves the reaction of 4-methylacetophenone with a nitroalkane under basic conditions. One common method is the Henry reaction (nitroaldol reaction), followed by cyclization to form the oxirane ring. The reaction conditions often include the use of a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylphenyl)-2-nitrooxirane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 2-Methyl-3-(4-methylphenyl)-2-aminooxirane.

    Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)-2-nitrooxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)-2-nitrooxirane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can lead to the formation of reactive intermediates that may exert biological effects, such as inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-2-nitrooxirane: Lacks the methyl group on the phenyl ring.

    3-(4-Methylphenyl)-2-nitrooxirane: Lacks the methyl group on the oxirane ring.

    2-Nitro-3-phenyl-2-oxirane: Lacks both methyl groups.

Uniqueness

2-Methyl-3-(4-methylphenyl)-2-nitrooxirane is unique due to the presence of both a nitro group and an oxirane ring, along with the methyl substitution on the phenyl ring. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

109296-43-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)-2-nitrooxirane

InChI

InChI=1S/C10H11NO3/c1-7-3-5-8(6-4-7)9-10(2,14-9)11(12)13/h3-6,9H,1-2H3

InChI Key

LJJJZMUDELIITR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)(C)[N+](=O)[O-]

Origin of Product

United States

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